3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is an organic compound that features a 4-hydroxyphenyl group attached to an oxazolidinone ring
Scientific Research Applications
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds such as 4’-hydroxyflavanone have been found to interact with sex hormone-binding globulin . Another compound, 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester, has been shown to interact with Macrophage migration inhibitory factor
Mode of Action
4-hydroxyphenylpyruvate dioxygenase, an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate, could potentially interact with this compound . This interaction could result in changes to the enzyme’s activity, affecting downstream biochemical pathways.
Biochemical Pathways
It’s worth noting that 3-(4-hydroxyphenyl)pyruvate, a compound with a similar structure, is involved in several biochemical pathways, including the catabolism of tyrosine and the biosynthesis of plant secondary metabolites .
Pharmacokinetics
After oral administration in rats, this compound was rapidly absorbed and widely distributed in various tissues
Result of Action
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were found to have anticancer and antioxidant activities . These compounds reduced cell viability and suppressed cell migration in vitro.
Action Environment
It’s known that environmental factors can influence the biodegradation of similar compounds . For example, the presence of certain bacteria can facilitate the degradation of these compounds, reducing their environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. One common method involves the use of 4-hydroxybenzaldehyde and ethanolamine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: 4-hydroxyphenylethanol.
Substitution: Various halogenated or alkylated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)amino)propanoic acid
- 4-Hydroxyphenylpyruvic acid
Uniqueness
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this ring structure, leading to different biological activities and applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQAHPHBGULNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630974 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97389-25-8 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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